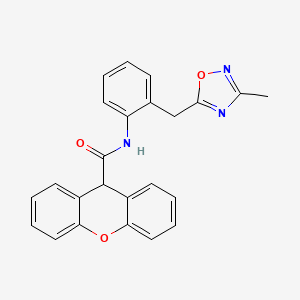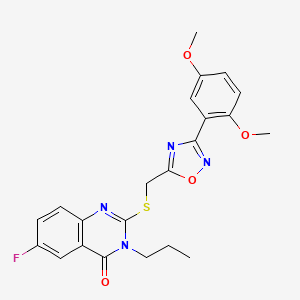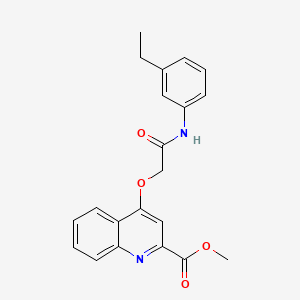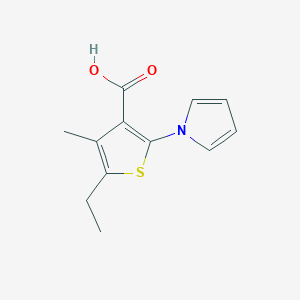
3-(1,2,5-Trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1,2,5-Trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride” is a chemical compound with the IUPAC name 3-(1,2,5-trimethylpyrrolidin-3-yl)propanoic acid hydrochloride . It has a molecular weight of 221.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO2.ClH/c1-7-6-9(4-5-10(12)13)8(2)11(7)3;/h7-9H,4-6H2,1-3H3,(H,12,13);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 221.73 . More detailed physical and chemical properties may be available in specialized chemical databases or literature.Aplicaciones Científicas De Investigación
Synthetic Pathways and Derivatives
A study detailed an expedient synthesis of 3-acyltetramic acids , highlighting the production of melophlin A, B, C, and G from α-aminoesters or their hydrochlorides. This synthesis, facilitated by immobilized Ph3PCCO, simplifies the purification process, underscoring the compound's role in organic synthesis and potential pharmaceutical applications (Schobert & Jagusch, 2005).
Another research focus is on asymmetric synthesis . The enantiomers of a potent quinolonecarboxylic acid class antibacterial agent were synthesized, demonstrating significant activity differences between the enantiomers and highlighting the importance of stereochemistry in drug development (Rosen et al., 1988).
Applications in Material Science
Phloretic acid, explored as a renewable building block for polybenzoxazine , indicates the potential of 3-(1,2,5-Trimethylpyrrolidin-3-yl)propanoic acid derivatives in developing advanced materials with applications in coatings and composites. This approach aims at enhancing the reactivity of hydroxyl-bearing molecules, showcasing a sustainable alternative to traditional phenol-based materials (Trejo-Machin et al., 2017).
Fluorescence Derivatization
The derivatization of amino acids for fluorescence studies is another research area. 3-(Naphthalen-1-ylamino)propanoic acid derivatives were developed to enhance fluorescence for biological assays, indicating the compound's utility in bioanalytical applications (Frade et al., 2007).
Membrane Technology
Research on modifying thin film composite reverse osmosis membranes with protic acids, including hydrochloric acid, showcases the compound's relevance in enhancing water purification technologies . Such modifications aim to increase membrane flux without sacrificing ion rejection, contributing to more efficient desalination and water treatment processes (Kulkarni et al., 1996).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propiedades
IUPAC Name |
3-(1,2,5-trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-7-6-9(4-5-10(12)13)8(2)11(7)3;/h7-9H,4-6H2,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWSWILXQWXWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N1C)C)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide](/img/structure/B2717598.png)
![5-Benzylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2717600.png)
![N-benzyl-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide](/img/structure/B2717602.png)
![N-(4-methoxyphenyl)-2-{4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2717603.png)
![2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2717605.png)

![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2717610.png)

![(E)-4-(benzylsulfonyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2717612.png)




